molecular formula C18H22N2O3S2 B6494307 3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide CAS No. 896281-56-4

3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide

Cat. No.: B6494307
CAS No.: 896281-56-4
M. Wt: 378.5 g/mol
InChI Key: DFURCYVLSLTFKM-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide is a complex organic compound featuring a benzamide core substituted with dimethyl groups and a pyrrolidine ring linked to a thiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with 3,4-dimethylbenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.

    Formation of Benzamide: The acid chloride reacts with 2-aminomethylpyrrolidine to form the benzamide intermediate.

    Sulfonylation: The intermediate undergoes sulfonylation with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Batch Processing: Utilizing large-scale reactors for each step, ensuring precise control over reaction conditions.

    Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.

    Quality Control: Implementing rigorous analytical methods like HPLC and NMR to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation at the thiophene ring, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a thiol or sulfide.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.

    Material Science: Its unique structure makes it a candidate for developing new polymers or organic semiconductors.

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in designing new drugs targeting specific enzymes or receptors.

    Biological Probes: Utilized in studying protein-ligand interactions due to its ability to bind selectively to certain proteins.

Industry

    Chemical Sensors: Incorporated into sensors for detecting specific analytes due to its reactive functional groups.

    Coatings: Used in developing advanced coatings with specific chemical resistance properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The thiophene sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their activity. The pyrrolidine ring provides additional binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide: shares similarities with other benzamide derivatives such as:

Uniqueness

  • Structural Features : The presence of both dimethyl groups on the benzamide ring and the thiophene sulfonyl group on the pyrrolidine ring makes it unique.
  • Reactivity : Its ability to undergo diverse chemical reactions, including oxidation, reduction, and substitution, sets it apart from simpler benzamide derivatives.

This compound’s unique structure and reactivity profile make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

3,4-dimethyl-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-13-7-8-15(11-14(13)2)18(21)19-12-16-5-3-9-20(16)25(22,23)17-6-4-10-24-17/h4,6-8,10-11,16H,3,5,9,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFURCYVLSLTFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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